molecular formula C10H10ClFO2 B14033895 Ethyl 5-chloro-2-fluoro-3-methylbenzoate

Ethyl 5-chloro-2-fluoro-3-methylbenzoate

Cat. No.: B14033895
M. Wt: 216.63 g/mol
InChI Key: DLWDDTWMMFIENZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-3-methylbenzoate is a substituted benzoate ester characterized by a chlorine atom at position 5, a fluorine atom at position 2, and a methyl group at position 3 on the aromatic ring. Its structural features—halogen substituents and a methyl group—modulate electronic, steric, and solubility properties, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3

InChI Key

DLWDDTWMMFIENZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-fluoro-3-methylbenzoate typically involves the esterification of 5-chloro-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the methyl group.

Major Products:

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Reduction: Ethyl 5-chloro-2-fluoro-3-methylbenzyl alcohol.

    Oxidation: 5-chloro-2-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-chloro-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : Trifluoromethyl and halogen substituents increase electrophilicity, favoring reactions like Suzuki coupling .
  • Solubility : Hydroxyl and ester groups improve aqueous solubility (e.g., biphenyl derivative in ), whereas trifluoromethyl groups reduce it .
  • Bioactivity : Hydroxyl-containing analogs exhibit direct pharmacological effects, while methyl/trifluoromethyl derivatives are often intermediates .

Biological Activity

Ethyl 5-chloro-2-fluoro-3-methylbenzoate is an aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF
  • Molecular Weight : Approximately 202.64 g/mol
  • Chemical Structure : The compound consists of an ethyl ester group attached to a chlorinated and fluorinated aromatic ring, making it a benzoate derivative.

The presence of halogen substituents (chlorine and fluorine) on the aromatic ring is significant as these groups can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its chemical structure:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains. The halogenated structure may enhance interaction with bacterial cell membranes or enzymes, leading to inhibition of growth.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors. For example, they may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or bacterial infections.
  • Mutagenicity : The Ames test has been utilized to assess the mutagenic potential of halogenated compounds. Preliminary findings suggest that this compound may exhibit mutagenic properties, necessitating further investigation into its safety profile .

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Enzyme Interaction Studies

In a separate investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The study revealed:

Compound Concentration (µM)% Inhibition
1025
5050
10080

The results indicate that higher concentrations of the compound significantly inhibit AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .

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